ent-Robinetinidol

Description

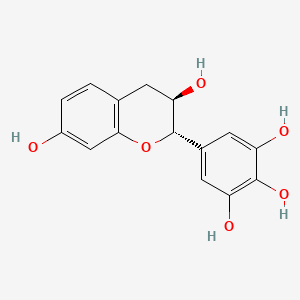

Structure

2D Structure

3D Structure

Properties

CAS No. |

17445-90-8 |

|---|---|

Molecular Formula |

C15H14O6 |

Molecular Weight |

290.271 |

IUPAC Name |

5-[(2S,3R)-3,7-dihydroxy-3,4-dihydro-2H-chromen-2-yl]benzene-1,2,3-triol |

InChI |

InChI=1S/C15H14O6/c16-9-2-1-7-3-12(19)15(21-13(7)6-9)8-4-10(17)14(20)11(18)5-8/h1-2,4-6,12,15-20H,3H2/t12-,15+/m1/s1 |

InChI Key |

GMPPKSLKMRADRM-DOMZBBRYSA-N |

SMILES |

C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O)O |

Origin of Product |

United States |

Phytochemical Occurrence and Biosynthetic Pathways of Ent Robinetinidol

Natural Abundance and Distribution in Botanical Sources

Ent-Robinetinidol is found in several plant species, often as a constituent of condensed tannins. Its distribution is specific to certain tissues and is integral to the complex structures of these natural polymers.

Association with Condensed Tannins and Oligomeric Structures

This compound primarily serves as a monomeric unit, or "extender unit," in the formation of condensed tannins, also known as proanthocyanidins (B150500). mdpi.compsu.edu These are complex oligomers and polymers of flavan-3-ol (B1228485) units. researchgate.net In black wattle (Acacia mearnsii) tannins, robinetinidol (B3433720), along with fisetinidol (B1208203), acts as an extender unit, while catechin (B1668976) and gallocatechin are the starter units. mdpi.com The resulting oligomers can range from dimers to higher-order polymers. mdpi.com For example, a dimer named robinetinidol-(4β → 8)-epigallocatechin 3-O-gallate has been isolated from the bark of A. mearnsii. researchgate.net The interflavanoid bond in these tannins is notably stable, a quality attributed to the absence of a 5-hydroxyl group in the extender units like robinetinidol. researchgate.net

Precursor Molecules and Enzymatic Transformations in Biosynthesis

The formation of this compound is an intricate process that is part of the larger flavonoid biosynthetic pathway, a well-established route for the synthesis of a wide array of plant secondary metabolites.

Integration within the General Flavonoid Biosynthesis Pathway

The biosynthesis of all flavonoids, including this compound, begins with the phenylpropanoid pathway. wikipedia.orgnih.gov In this pathway, the amino acid phenylalanine is converted to 4-coumaroyl-CoA. wikipedia.org This molecule then enters the flavonoid-specific pathway, where it is combined with three molecules of malonyl-CoA by the enzyme chalcone (B49325) synthase (CHS) to form a chalcone. wikipedia.orgnih.gov

Subsequent enzymatic steps, including isomerization by chalcone isomerase (CHI) to a flavanone, and then hydroxylation and reduction reactions, lead to the formation of various flavonoid classes. wikipedia.orgnih.govmdpi.comresearchgate.net The pathway branches at the level of dihydroflavonols, which can be converted into flavonols, anthocyanidins, or, through the action of reductases, into flavan-3-ols like this compound. wikipedia.orgmdpi.com

Proposed Enzymatic Steps and Intermediates Leading to this compound

The direct biosynthetic steps leading specifically to this compound are less detailed in the literature compared to more common flavonoids. However, the general pathway to flavan-3-ols provides a framework. Dihydroflavonols are reduced by dihydroflavonol 4-reductase (DFR) to produce leucoanthocyanidins. wikipedia.orgmdpi.com These intermediates can then be further reduced by leucoanthocyanidin reductase (LAR) to yield 2,3-trans-flavan-3-ols (like catechin) or converted to anthocyanidins and then reduced by anthocyanidin reductase (ANR) to produce 2,3-cis-flavan-3-ols (like epicatechin). mdpi.com The specific enzymes and intermediates for the "ent-" form of robinetinidol would follow a similar, stereospecific enzymatic logic.

Chemodiversity and Structural Variations of Robinetinidol Derivatives

The basic structure of robinetinidol can be modified to create a range of derivatives. These variations contribute to the chemical diversity observed in plant extracts. One example is schanciol A, a robinetinidol analogue. psu.edu Another is a dimer, robinetinidol-(4α→8)-gallocatechin, which has been isolated from Stryphnodendron obovatum. scielo.br The ability of robinetinidol to form oligomers with other flavan-3-ols, such as catechin, gallocatechin, and fisetinidol, leads to a vast array of proanthocyanidin (B93508) structures with varying sizes and linkage types (e.g., C4-C8 or C4-C6 bonds). mdpi.compsu.educonicet.gov.ar

Mechanistic Investigations of Ent Robinetinidol S Biological Activities Excluding Clinical Human Trials

Molecular and Cellular Mechanisms of Action

The biological activities of ent-Robinetinidol are primarily attributed to its chemical structure, which allows it to interact with various biomolecular targets. Its phenolic nature and the arrangement of hydroxyl groups contribute to its antioxidant, anti-inflammatory, and enzyme-inhibitory properties.

Modulatory Effects on Enzyme Systems and Biomolecular Targets

Flavonoids and proanthocyanidins (B150500), including those with robinetinidol (B3433720) subunits, are known to modulate the activity of several key enzymes involved in metabolic processes and pathogen survival.

Glycosidases are crucial enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates, playing a significant role in glucose metabolism. Inhibition of these enzymes can help manage postprandial hyperglycemia. While specific studies detailing this compound's direct glycosidase inhibition are limited, the broader class of flavanols and proanthocyanidins, which can contain robinetinidol units, have demonstrated such activity. For instance, catechins, a type of flavanol, have been shown to modulate glucose absorption by inhibiting glucosidases unifi.it. The structural features of flavonoids, such as hydroxyl groups on specific rings, are generally considered favorable for inhibiting digestive enzymes unifi.it.

Digestive enzymes like pancreatic lipase (B570770) and α-amylase are critical for the breakdown of fats and carbohydrates, respectively. Inhibiting these enzymes can reduce the absorption of dietary lipids and starches, thereby impacting energy intake and blood glucose levels.

Proanthocyanidins (PAs) extracted from Acacia mearnsii bark, which are rich in robinetinidol and fisetinidol (B1208203) units, have shown significant inhibitory effects on lipase activity rsc.org. One study reported an approximate IC50 value of 80 μg/mL for lipase inhibition by an Acacia mearnsii bark extract rich in robinetinidol rsc.org. Furthermore, Acacia catechu extracts, known to contain flavanols, have demonstrated inhibitory activity against α-amylase, with an IC50 value of 49.9 μg/mL d-nb.info. These findings suggest that compounds like this compound, present in such extracts, may contribute to the modulation of these digestive enzymes.

| Enzyme | Compound/Extract Source | Metric | Value | Reference |

| Lipase | Acacia mearnsii bark extract (rich in robinetinidol) | IC50 | ~80 μg/mL | rsc.org |

| α-Amylase | Acacia catechu extract | IC50 | 49.9 μg/mL | d-nb.info |

Pathogenic organisms rely on specific enzymes for their survival, replication, and virulence. Inhibiting these essential enzymes is a key strategy in combating infectious diseases . While direct evidence linking this compound to the inhibition of pathogen-specific enzymes critical for survival is not extensively documented, the general antimicrobial properties attributed to flavonoids and tannins, which can include robinetinidol-containing proanthocyanidins, suggest a potential for such interactions up.ac.zaresearchgate.net. Phenolic compounds, in general, can exert antimicrobial effects by complexing with proteins and polysaccharides, thereby inactivating microbial adhesions and enzymes up.ac.za. Further research is needed to elucidate specific enzyme targets of this compound in pathogens.

Intracellular Signaling Pathway Perturbations (e.g., NF-κB activation, ROS/JNK/caspase pathway)

Intracellular signaling pathways are fundamental to cellular responses, including inflammation, stress, and apoptosis. Flavonoids are known to modulate these pathways, often exhibiting antioxidant and anti-inflammatory effects.

NF-κB and ROS/JNK Pathways: The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and immunity nih.gov. Reactive oxygen species (ROS) and the c-Jun N-terminal kinase (JNK) pathway are also deeply involved in cellular stress responses and apoptosis nih.govnih.gov. Studies have indicated that NF-κB activation can antagonize programmed cell death by attenuating the JNK cascade and by blunting ROS accumulation nih.govresearchgate.net. Conversely, ROS can promote JNK activation, which may lead to apoptosis nih.gov. Some flavanols, such as catechins, have been shown to inhibit TNF-α-induced NF-κB activation in vitro mdpi.com. While specific studies on this compound's direct impact on these pathways are scarce, its classification as a flavanol suggests a potential for similar modulatory effects, possibly contributing to anti-inflammatory or cytoprotective activities mdpi.com. Inhibition of transcriptional factors like NF-κB has also been noted in the context of antiviral activity against herpes simplex virus (HSV) nih.gov.

Caspase Pathways: Caspases are key executioner enzymes in apoptosis. Some research suggests that certain cellular conditions can lead to caspases promoting tumors by inducing ROS generation, which in turn can activate JNK signaling, creating a feedback loop elifesciences.org. The role of this compound in modulating these complex pathways remains an area for further investigation.

Interactions with Microbial and Viral Components (In Vitro Studies)

Flavonoids and proanthocyanidins have demonstrated in vitro activity against a range of microbes and viruses, suggesting potential mechanisms of action involving direct interaction with microbial or viral components.

Antimicrobial Activity: Extracts from plants containing robinetinidol, such as Stryphnodendron adstringens (barbatimão), have shown antibacterial activity against both Gram-positive and Gram-negative bacteria researchgate.net. This activity is often attributed to the high phenolic and tannin content, including flavanols like robinetinidol researchgate.net. The proposed mechanisms for such antimicrobial effects include the ability of phenolic compounds to form complexes with microbial proteins and polysaccharides, thereby disrupting cell envelopes and essential enzymes up.ac.za.

Antiviral Activity: Certain flavonoids and phenolic compounds have exhibited antiviral properties in vitro against viruses like herpes simplex virus (HSV) mdpi.comnih.govmdpi.com. These activities can manifest through various mechanisms, including inhibiting viral attachment and penetration, suppressing the expression of viral proteins and genes, and interfering with host cellular factors essential for viral replication, such as transcriptional factors like NF-κB nih.gov. While specific antiviral studies on this compound are limited, its structural similarity to other bioactive flavanols suggests potential for similar interactions with viral components or host cell machinery involved in viral replication.

| Pathogen/Target | Extract Source | Activity Description | Reference |

| Bacteria | Stryphnodendron adstringens (stem bark) | Antibacterial activity against Gram-positive and Gram-negative bacteria | researchgate.net |

| HSV-1 | Compounds like ECG (a related flavanol) | IC50: 23.50 ± 1.82 μM; CC50: 166.36 ± 9.27 μM | nih.gov |

Advanced Analytical Methodologies for Ent Robinetinidol Research

Chromatographic Techniques for Isolation and Quantification

Chromatography is a cornerstone in the study of natural products, enabling the separation of individual compounds from complex mixtures. For ent-robinetinidol and related proanthocyanidins (B150500), several chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of phenolic compounds, including this compound. nih.gov Reversed-phase HPLC, often utilizing C18 columns, is a common approach for separating a wide range of polyphenols. researchgate.net In this mode, a nonpolar stationary phase is used with a polar mobile phase, causing more polar compounds to elute earlier. The mobile phase typically consists of a gradient mixture of acidified water and an organic solvent like methanol (B129727) or acetonitrile. frontiersin.orgd-nb.info

Normal-phase HPLC, employing a polar stationary phase (like silica (B1680970) or cyano-bonded phases) and a non-polar mobile phase, is particularly effective for separating proanthocyanidin (B93508) oligomers based on their degree of polymerization. acs.org This method allows for the distinct separation of monomers, dimers, trimers, and larger oligomers. acs.org Detection is commonly achieved using diode array detectors (DAD), which provide UV spectra of the eluting compounds, or fluorescence detectors, which offer increased sensitivity and selectivity for flavan-3-ols. acs.orgnih.gov A general method for the quantitation of flavanols like this compound utilizes their UV absorbance at around 278 nm. nih.gov

Table 1: HPLC Parameters for Analysis of Related Flavan-3-ols

| Parameter | Stationary Phase | Mobile Phase | Detection | Application |

| Analysis of Proanthocyanidins | Silica Gel | Dichloromethane-methanol-formic acid-water gradient | Fluorescence, MS | Separation of oligomers |

| Quantitation of Flavanols | C18 | Acetonitrile/water gradient with formic acid | DAD (278 nm), MS | Identification and quantitation |

| General Polyphenol Profiling | C18 | Methanol/water or Acetonitrile/water with acid | DAD, MS | Broad screening of phenolics |

This table provides examples of typical HPLC conditions used in the analysis of flavan-3-ols and proanthocyanidins.

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification (e.g., UPLC-Q-TOF/MS, HPLC-ESI-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) has revolutionized the analysis of natural products. This combination allows for both the separation of compounds and their identification based on mass-to-charge ratio (m/z). researchgate.net

Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is a powerful tool for the rapid and sensitive analysis of complex plant extracts. researchgate.net UPLC systems use smaller particle size columns (typically <2 µm) to achieve higher resolution, speed, and sensitivity compared to conventional HPLC. researchgate.netmdpi.com The Q-TOF mass analyzer provides high-resolution mass data, enabling the accurate determination of elemental composition and facilitating the identification of unknown compounds. researchgate.netresearchgate.net This technique has been successfully used to identify various flavonoids and other phenolic compounds in plant extracts. frontiersin.orgd-nb.info For instance, a study on Alstonia angustiloba leaves used UPLC-MS to identify numerous compounds, including proanthocyanidins. mdpi.com

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) is another widely used technique. scilit.com Electrospray ionization (ESI) is a soft ionization method that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, minimizing fragmentation and providing clear molecular weight information. researchgate.net Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of selected ions, providing structural information about the interflavan bonds and the nature of the constituent units (e.g., catechin (B1668976), fisetinidol (B1208203), robinetinidol). scilit.comnih.gov This approach is invaluable for sequencing proanthocyanidin oligomers. scilit.com

Table 2: LC-MS Parameters for Proanthocyanidin Analysis

| Technique | Ionization Mode | Mass Analyzer | Key Information Obtained |

| UPLC-Q-TOF/MS | Negative/Positive ESI | Quadrupole Time-of-Flight | High-resolution mass, elemental composition, rapid separation |

| HPLC-ESI-MS/MS | Negative/Positive ESI | Ion Trap, Triple Quadrupole | Molecular weight, fragmentation patterns, structural sequence |

This table summarizes the application of different LC-MS techniques in the study of proanthocyanidins.

Chiral Separation Methodologies

This compound possesses chiral centers, meaning it can exist as different stereoisomers. The separation of these enantiomers and diastereomers is crucial as they can exhibit different biological activities. Chiral separation is typically achieved using HPLC with a chiral stationary phase (CSP). mdpi.comresearchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel®, Chiralpak®), are widely used for the separation of flavonoid enantiomers. researchgate.netresearchgate.net The separation mechanism on these phases involves the formation of transient diastereomeric complexes between the analyte and the chiral selector, driven by interactions such as hydrogen bonding, π-π interactions, and steric hindrance. mdpi.com The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for achieving optimal resolution. researchgate.netresearchgate.net Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations of flavonoids. uva.es

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of isolated compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete structure of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are employed. uni-regensburg.de

¹H NMR provides information on the number, environment, and connectivity of protons in the molecule.

¹³C NMR reveals the number and type of carbon atoms. ebi.ac.uk

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to establish spin systems within the molecule. uni-regensburg.de

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. uni-regensburg.de

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton and determining the linkage positions in oligomers. uni-regensburg.deresearchgate.net

For proanthocyanidins, NMR is essential for determining the monomeric units, the position of the interflavan linkage (e.g., 4→8 or 4→6), and the relative stereochemistry of the molecule. uni-regensburg.de

Table 3: Key NMR Data for Flavan-3-ol (B1228485) Characterization

| NMR Experiment | Information Provided |

| ¹H NMR | Proton chemical shifts and coupling constants (J-values) indicating stereochemistry. |

| ¹³C NMR | Carbon chemical shifts characteristic of flavan-3-ol skeleton and substitution patterns. |

| HMBC | Crucial for identifying interflavan linkage points in proanthocyanidin oligomers. |

| ROESY/NOESY | Provides through-space correlations, confirming stereochemistry. |

This table highlights the utility of various NMR experiments in the structural analysis of flavan-3-ols.

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. libretexts.orgjascoinc.com This technique is particularly valuable for determining the absolute stereochemistry of chiral compounds like flavan-3-ols. researchgate.netrsc.org

The CD spectrum of a flavan-3-ol exhibits characteristic Cotton effects, the signs of which are related to the stereochemistry at the chiral centers (C2, C3, and C4 in oligomers). rsc.orgrsc.org For instance, in dimeric proanthocyanidins, high-amplitude positive Cotton effects at low wavelengths (around 220–240 nm) are indicative of a 4β-linkage, while negative Cotton effects suggest a 4α-configuration. uni-regensburg.de By comparing the CD spectra of an unknown compound with those of known standards or by applying established empirical rules, the absolute configuration of the stereocenters can be determined. rsc.orgrsc.org This method is a powerful complement to NMR for the complete stereochemical elucidation of this compound and its oligomers. scielo.br

Advanced Extraction and Sample Preparation Strategies

The accurate analysis of this compound from complex natural matrices necessitates sophisticated and efficient extraction and sample preparation methodologies. The goal is to isolate the target analyte from interfering substances, concentrate it to detectable levels, and present it in a format compatible with analytical instrumentation. Modern strategies emphasize improved recovery, higher selectivity, reduced solvent consumption, and faster processing times compared to conventional methods. Key advanced techniques employed in the research of polyphenols like this compound include Solid-Phase Extraction (SPE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly selective sample preparation technique used to isolate, concentrate, and purify analytes from a liquid sample. chromatographyonline.comwikipedia.orgsigmaaldrich.com The method operates on the principle of chromatography, where compounds in a liquid mixture (the mobile phase) are separated as they interact with a solid sorbent (the stationary phase). wikipedia.orgsigmaaldrich.com The affinity of the analyte for the solid phase allows for its separation from other components in the sample matrix. wikipedia.org SPE is particularly valuable for purifying compounds like this compound from complex biological or botanical matrices such as serum, urine, water, and plant extracts. wikipedia.orgphcog.com

In a typical SPE procedure, the sample is loaded onto a cartridge containing the solid sorbent. wikipedia.org Depending on the chosen strategy, either the analyte of interest is retained by the sorbent while impurities pass through ('bind-elute'), or the interfering compounds are retained while the analyte passes through ('interference removal'). sigmaaldrich.com For the analysis of this compound and similar polyphenols in biological fluids, a bind-elute approach using a reversed-phase sorbent is common.

One documented study involving the detection of this compound in rat serum utilized an Oasis HLB solid-phase extraction C18-column. phcog.com The sample preparation involved several key steps to ensure a clean extract for subsequent analysis by ultra-high liquid chromatography coupled with mass spectrometry (UHPLC-MS). phcog.com The serum sample was first deproteinized and acidified, then loaded onto the SPE column, which had been pre-activated. phcog.com After washing away impurities, the target analytes, including this compound, were eluted using an organic solvent. phcog.com

Table 1: Example of an SPE Protocol for Serum Analysis

| Step | Procedure | Purpose | Citation |

| 1. Sample Pre-treatment | 1 mL of serum was mixed with 40 µL of phosphoric acid. | To precipitate proteins and adjust pH to optimize analyte retention on the SPE sorbent. | phcog.com |

| 2. Column Conditioning | An Oasis HLB C18-column was activated with 2 mL of methanol. | To activate the stationary phase functional groups. | phcog.com |

| 3. Column Equilibration | The column was equilibrated with 2 mL of distilled water. | To prepare the sorbent for the aqueous sample. | phcog.com |

| 4. Sample Loading | The pre-treated serum sample was loaded onto the column. | To adsorb this compound and other analytes onto the C18 stationary phase. | phcog.com |

| 5. Washing | The column was washed with 1 mL of 100% distilled water. | To remove polar impurities and interfering substances that are not retained on the sorbent. | phcog.com |

| 6. Elution | Target compounds were eluted with 2 mL of 100% methanol. | To disrupt the interaction between the analyte and the sorbent, releasing it for collection. | phcog.com |

| 7. Post-Elution | The collected eluent was dried under nitrogen gas and redissolved in a smaller volume of 80% methanol. | To concentrate the sample and ensure compatibility with the analytical instrument's mobile phase. | phcog.com |

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is a modern and efficient technique for extracting organic compounds from solid matrices. milestonesrl.comanton-paar.comkovalent.se It utilizes microwave energy to heat the extraction solvent in a closed vessel, often to temperatures above its atmospheric boiling point. milestonesrl.comkovalent.se This elevated temperature increases the solubility of the target analytes and decreases the solvent's viscosity, allowing for better penetration into the sample matrix and more efficient extraction. milestonesrl.comanton-paar.com Key advantages of MAE over traditional methods like Soxhlet extraction include significantly shorter extraction times (minutes versus hours), reduced solvent consumption, and improved extraction yields. milestonesrl.comanton-paar.commdpi.com

The process works because microwave energy promotes the movement of polar molecules, generating heat within the sample and solvent. mdpi.com This rapid, internal heating facilitates the release of analytes from the matrix. mdpi.com MAE is considered a sustainable and "green" extraction method due to its efficiency and lower environmental footprint. mdpi.com Factors that influence MAE efficiency include the properties of the solvent, extraction temperature, time, and the particle size of the sample material. mdpi.com

While specific MAE protocols for this compound are not extensively detailed, the technique has been successfully optimized for extracting structurally related polyphenols from various plant materials, such as hawthorn leaves and barley. mdpi.commdpi.com Research on hawthorn extracts showed that MAE yielded a higher content of polyphenols compared to conventional methods. mdpi.com

Table 2: Research Findings on MAE for Polyphenol Extraction from Hawthorn

| Parameter | Condition / Finding | Significance | Citation |

| Temperature | Increasing temperature to 60°C enhanced extraction efficiency by improving analyte solubility and reducing solvent viscosity. | Higher temperatures can boost extraction yields, but excessive heat may degrade thermolabile compounds. | mdpi.com |

| Solvent | A 50-75% ethanol-water mixture was found to be effective. | The polarity of the solvent is crucial for efficient microwave heating and analyte solubility. | mdpi.com |

| Time | Optimal extraction was achieved in as little as 10 minutes. | Demonstrates the significant speed advantage of MAE over conventional techniques. | mdpi.com |

| Comparison | MAE resulted in a higher extraction yield of individual bioactive compounds compared to conventional methods. | The targeted heating of the plant matrix by microwaves enhances the release of secondary metabolites. | mdpi.com |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an advanced separation technique that uses a supercritical fluid as the extraction solvent. scirp.orgwikipedia.org A fluid reaches its supercritical state above its specific critical temperature and pressure, where it exhibits properties of both a liquid and a gas: liquid-like density and solvating power, and gas-like diffusivity and viscosity. boku.ac.atajgreenchem.com Carbon dioxide (CO2) is the most widely used supercritical fluid due to its mild critical conditions (31°C, 74 bar), non-toxicity, non-flammability, and low cost. scirp.orgajgreenchem.com

SFE is considered a green technology because CO2 is readily available and can be easily removed from the extract by depressurization, leaving no solvent residue. boku.ac.atmdpi.com The technique is especially suitable for extracting thermolabile compounds, as it can operate at low temperatures, preventing thermal degradation. ajgreenchem.com The selectivity of SFE is highly tunable; by adjusting the pressure and temperature, the density and solvating power of the supercritical fluid can be precisely controlled to target specific compounds or classes of compounds. wikipedia.orgmdpi.com The polarity of supercritical CO2, which is non-polar, can be modified by adding a small amount of a polar co-solvent like ethanol (B145695) or methanol, allowing for the extraction of more polar compounds such as polyphenols. scirp.orgmdpi.com

The application of SFE for tannins and other polyphenols is an active area of research, demonstrating its potential for producing high-purity extracts. mdpi.com Although protocols specifically for this compound are not widely published, the principles of SFE make it a promising method for its selective isolation from plant sources.

Table 3: Key Parameters and Their Effects in Supercritical Fluid Extraction

| Parameter | Effect on Extraction | Rationale | Citation |

| Pressure | Increasing pressure at a constant temperature generally increases fluid density and solvent power, enhancing extraction yield. | Higher density allows the supercritical fluid to dissolve more of the target analyte. However, very high pressures can reduce selectivity. | ajgreenchem.commdpi.com |

| Temperature | The effect is complex. At constant pressure, increasing temperature decreases fluid density (reducing solubility), but increases the vapor pressure of the analyte (enhancing extraction). | This interplay creates a "crossover pressure" point, above which increasing temperature at constant pressure increases solubility. | scirp.orgajgreenchem.com |

| Co-solvent | Adding a polar co-solvent (e.g., ethanol) to supercritical CO2 increases the fluid's polarity. | This modification is essential for efficiently extracting polar compounds like flavonoids and tannins from the sample matrix. | scirp.orgwikipedia.orgmdpi.com |

| Flow Rate | Optimizing the flow rate is crucial for balancing extraction speed and efficiency. | A flow rate that is too high may not allow sufficient time for the analyte to dissolve, while a rate that is too low can prolong the extraction process unnecessarily. | wikipedia.org |

Synthetic and Semisynthetic Strategies for Ent Robinetinidol and Its Analogues

Total Synthesis Approaches to the ent-Robinetinidol Core Structure

There are no published total synthesis approaches specifically targeting the this compound core structure.

Retrosynthetic Analysis and Fragment Assembly Strategies

No retrosynthetic analyses or fragment assembly strategies for this compound have been reported in the scientific literature.

Stereoselective Synthetic Pathways

There are no documented stereoselective synthetic pathways for the synthesis of this compound.

Semisynthesis from Natural Precursors

While robinetinidol (B3433720) itself can be isolated from natural sources, there is no available information on its use as a precursor for the semisynthesis of this compound. One study mentions robinetinidol-4α-ol as a flavan-3,4-diol used in the synthesis of proanthocyanidins (B150500), but does not describe the synthesis of its enantiomer. researchgate.net

Enzymatic and Biomimetic Synthesis Approaches

There are no published reports on the enzymatic or biomimetic synthesis of this compound.

Theoretical and Computational Chemistry Approaches to Ent Robinetinidol

Prediction of Reactivity and Spectroscopic Properties:No computational predictions regarding the reactivity or spectroscopic properties of ent-Robinetinidol were found in the search results.

Therefore, due to the absence of specific research data for this compound in the requested computational chemistry domains, it is not possible to generate the detailed article with the required research findings and data tables.

Future Perspectives and Challenges in Ent Robinetinidol Research

Advancements in Biosynthetic Engineering and Chemoenzymatic Production

The efficient and targeted production of specific PA monomers like ent-Robinetinidol is a significant future goal. Current research highlights key enzymes such as leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR), which are critical for generating the flavan-3-ol (B1228485) precursors (e.g., catechin (B1668976), epicatechin) that polymerize into PAs thieme-connect.comnih.govresearchgate.netmdpi.com. This compound, as a prorobinetinidin unit, implies specific hydroxylation patterns in its biosynthetic pathway, the detailed enzymatic steps of which are still being elucidated.

Metabolic Engineering: The potential exists to engineer plant metabolic pathways to enhance PA production, potentially by manipulating the expression or activity of genes encoding key enzymes and regulatory factors involved in the flavonoid biosynthesis pathway thieme-connect.com. This could involve genetic modification of model plants or high-value crops to increase the yield of specific monomers. Plant cell cultures are also being explored as a means to produce PAs in a controlled environment, potentially simplifying isolation and purification researchgate.netgoogle.com.

Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic catalysis offers a powerful strategy for producing complex molecules like flavan-3-ols and their derivatives mdpi.comcapes.gov.brfrontiersin.org. This approach could be instrumental in generating specific this compound precursors or even the monomer itself, overcoming limitations in natural abundance.

Challenges: A primary challenge lies in directing the complex PA biosynthetic machinery to specifically favor the production of this compound over other flavan-3-ol units. Understanding the precise enzymatic cascade that leads to robinetinidol's characteristic hydroxylation pattern is crucial for successful metabolic engineering.

Future Directions: Future research will focus on identifying and characterizing novel enzymes and regulatory genes involved in robinetinidol (B3433720) biosynthesis. The development of robust microbial or plant cell culture systems capable of producing this compound in commercially viable quantities, alongside optimized chemoenzymatic routes, will be critical for its broader application and study.

Elucidating Underexplored Biological Mechanisms

While proanthocyanidins (B150500) and flavan-3-ols are broadly associated with various health-promoting properties, including antioxidant, anti-inflammatory, and cardioprotective effects nih.govmdpi.comnih.gov, the specific biological mechanisms of individual monomers like this compound remain largely underexplored. Often, studies utilize crude plant extracts or complex PA mixtures, making it difficult to attribute observed bioactivities to specific compounds tandfonline.comnih.govunib.org.

Research Gaps: The precise molecular targets, signaling pathways, and cellular interactions of this compound are not well characterized. Its unique structural features, compared to more abundant flavan-3-ols like catechin and epicatechin, may confer distinct biological activities that warrant investigation.

Challenges: A significant hurdle is the limited availability of pure this compound for detailed mechanistic studies. Its low natural abundance and the complexity of isolating it from intricate plant matrices pose difficulties for extensive biochemical and pharmacological research.

Future Directions: Future research should prioritize the isolation and synthesis of pure this compound to enable rigorous investigation into its specific biological activities. Employing advanced cellular and molecular biology techniques, such as proteomics, transcriptomics, and targeted biochemical assays, will be essential to uncover its unique mechanisms of action and potential therapeutic applications.

Development of Novel Analytical Tools for Complex Matrices

The analysis of proanthocyanidins and their constituent monomers, including this compound, is inherently challenging due to the structural complexity of these compounds. This complexity arises from variations in hydroxylation patterns, stereochemistry, linkage types (B-type and A-type), and the degree of polymerization, all of which contribute to a vast array of PA structures within a single plant extract thieme-connect.comresearchgate.netnih.govtandfonline.comnih.govscienceopen.comthieme-connect.comnih.govoup.comthieme-connect.com.

Current Techniques and Limitations: While techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard for PA analysis, they face limitations. NMR, while powerful for structure elucidation, can suffer from peak broadening and reduced sensitivity when analyzing complex mixtures or higher oligomers thieme-connect.comnih.govnih.govoup.com. LC-MS/MS and LC-HRMS, coupled with advanced data processing strategies like Kendrick mass defect analysis, offer greater sensitivity and detailed structural information, but require sophisticated instrumentation and expertise researchgate.net.

Challenges: Accurately quantifying specific monomers like this compound in complex plant matrices, distinguishing between closely related stereoisomers, and analyzing insoluble PA fractions remain significant analytical challenges oup.comgoogle.com. The development of reliable reference standards for less common monomers is also a critical need.

Future Directions: The future of PA analysis lies in the development of more sensitive, selective, and high-throughput analytical methodologies. This includes advancing hyphenated techniques (e.g., LC-NMR-MS), improving data processing algorithms for complex datasets, and exploring novel chromatographic separation strategies, such as normal phase chromatography which has shown promise for polymer analysis without MS detection google.com.

Innovative Synthetic Strategies for Complex Oligomers

As a key building block in proanthocyanidin (B93508) structures, this compound plays a vital role in the formation of oligomers and polymers. The chemical synthesis of these complex molecules, particularly those with specific stereochemistry and linkage patterns, presents a formidable challenge in organic chemistry thieme-connect.comnih.govnih.govthieme-connect.commdpi.comnih.govacs.orgacs.orgscispace.commarscocoascience.comnih.gov.

Synthesis of PA Structures: Significant progress has been made in the total synthesis of A-type proanthocyanidins acs.orgacs.orgmarscocoascience.com and the stereoselective synthesis of B-type dimers and trimers nih.govmdpi.comnih.govnih.gov. These synthetic efforts are crucial for providing pure compounds for biological testing and for developing analytical standards.

Challenges: Developing efficient, regioselective, and stereoselective synthetic routes that can incorporate this compound units into defined PA oligomers remains a complex task. The synthesis requires careful management of protecting groups, activation strategies, and reaction conditions to control the formation of specific interflavan bonds.

Future Directions: The focus will be on developing more streamlined and scalable synthetic methodologies that allow for the precise construction of PA oligomers containing this compound. Such synthetic capabilities are essential for producing sufficient quantities of these compounds for in-depth biological evaluation and for creating well-defined model compounds to probe structure-activity relationships.

Integration of Multi-Omics Data in Phytochemical Research

The advent of high-throughput 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—offers unprecedented opportunities to unravel the intricate pathways of plant secondary metabolism, including proanthocyanidin biosynthesis nih.govresearchgate.netmdpi.comnih.govnih.govmdpi.comresearchgate.netoup.com.

Application to PA Biosynthesis: Integrating data from these different 'omics' layers can provide a holistic view of the genetic and metabolic networks governing PA production. This approach can help identify novel genes, enzymes, and regulatory factors involved in the biosynthesis of specific monomers like this compound, and understand how environmental factors influence these pathways nih.govresearchgate.netmdpi.comnih.govnih.govmdpi.comresearchgate.netoup.comsemanticscholar.orgbiorxiv.org.

Challenges: A primary challenge lies in the effective integration and interpretation of the large, complex datasets generated by multi-omics studies. Identifying the specific enzymes responsible for the unique hydroxylation patterns characteristic of robinetinidol within the broader PA pathway requires sophisticated bioinformatics and biochemical validation.

Future Directions: Future research will increasingly rely on multi-omics approaches to comprehensively map the this compound biosynthetic pathway. This includes using genomics to identify candidate genes, transcriptomics to understand gene expression patterns under various conditions, and metabolomics to track metabolic flux. By integrating these datasets, researchers can gain deeper insights into the regulation of this compound production, paving the way for targeted metabolic engineering strategies.

Q & A

Q. What in silico models predict the pharmacokinetic properties of ent-Robinetinidol?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.